molecular formula C18H14ClFN2O2S B6479396 N-(3-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 937990-45-9

N-(3-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6479396
CAS No.: 937990-45-9
M. Wt: 376.8 g/mol
InChI Key: XCRJAFSIXMGOIX-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide features a sulfanyl-linked acetamide scaffold with two key substituents:

  • A 3-chloro-4-methylphenyl group on the acetamide nitrogen, contributing steric bulk and moderate electron-withdrawing effects.

This structural framework is common in medicinal chemistry, particularly for enzyme inhibitors and antimicrobial agents. The chloro and fluorine substituents enhance lipophilicity and metabolic stability, while the oxazole ring offers hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2S/c1-11-2-7-14(8-15(11)19)22-17(23)10-25-18-21-9-16(24-18)12-3-5-13(20)6-4-12/h2-9H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRJAFSIXMGOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers: Substitution Patterns on the Phenyl Ring

  • N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (Mol. Weight: 376.83 g/mol, ):
    • Differs in the chloro group position (2-chloro vs. 3-chloro).
    • Positional isomerism may alter steric interactions with target proteins, impacting binding affinity.
    • The 3-chloro isomer (target compound) likely exhibits better conformational alignment with hydrophobic pockets due to reduced steric hindrance compared to the 2-chloro analog.

Heterocyclic Ring Variations

  • CDD-934506 (Mol. Weight: ~413 g/mol, ): Contains a 1,3,4-oxadiazole ring instead of 1,3-oxazole. Substituent: 4-methoxyphenyl (electron-donating) vs. 4-fluorophenyl (electron-withdrawing), altering electronic effects on the heterocycle.
  • N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (Mol. Weight: 366.8 g/mol, ): Replaces oxazole with a 1,2,4-triazole ring and incorporates furan. The furan group introduces oxygen-based hydrogen-bond acceptors, contrasting with the fluorine’s hydrophobic character in the target compound.

Substituent Effects on Bioactivity

  • Compound 8t (Mol. Weight: 428.5 g/mol, ): Features a 5-chloro-2-methylphenyl group and 1H-indol-3-ylmethyl on the oxadiazole. Higher molecular weight may reduce bioavailability compared to the target compound.
  • N-(4-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (): Incorporates a benzofuropyrimidinone fused ring system. Increased rigidity may improve binding specificity but reduce synthetic accessibility. The 4-fluorophenyl group mirrors the target compound, but the fused ring system introduces steric constraints.

Physicochemical Properties

  • Molecular Weight : ~377–413 g/mol (target: ~376.83 g/mol), aligning with Lipinski’s rules for drug-likeness.
  • Lipophilicity : The 4-fluorophenyl and chloro groups enhance logP compared to methoxy or nitro-substituted analogs (e.g., CDD-934506).
  • Solubility : Polar heterocycles (oxadiazole, triazole) may improve aqueous solubility over purely aromatic systems.

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